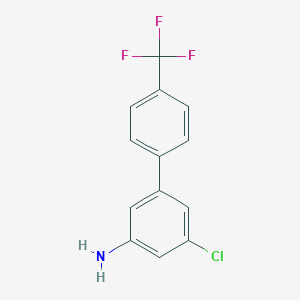

3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a biphenyl structure. This compound is a colorless to pale yellow crystalline solid with a distinct aromatic odor. It is stable under normal conditions and insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl:

Amination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl chloride in the presence of a suitable catalyst such as barium chloride.

Chlorination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl aluminum chloride under controlled conditions.

Industrial Production Methods

Industrial production of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles under conditions such as acidic or basic environments.

Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products

Substitution Reactions: Derivatives with various substituents replacing the amino or chlorine groups.

Oxidation and Reduction Reactions: Nitro or hydroxyl derivatives and amine derivatives.

Coupling Reactions: Biphenyl derivatives with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl is a compound of interest in various biological applications. This article explores its biological activity based on available research findings.

Antimicrobial Properties

Studies have indicated potential antimicrobial activity for this compound. The compound's structure, particularly the trifluoromethyl group, enhances its lipophilicity, allowing better penetration of cell membranes. This characteristic may contribute to its antimicrobial effects.

Anticancer Potential

Research has also explored the compound's potential anticancer properties. The presence of the amino group and the trifluoromethyl moiety may play a role in its interaction with specific cellular targets.

Toxicity Profile

A study on related compounds provides insight into the potential toxicity of this compound:

| Parameter | Value | Species | Exposure Time |

|---|---|---|---|

| LC50 | 7 mg/L | Zebra fish (Danio rerio) | 96 hours |

| EC50 | 62 mg/L | Bacteria | 3 hours |

These values suggest moderate toxicity in aquatic environments .

Bioaccumulation Potential

The compound exhibits a notable bioaccumulation potential, as indicated by its n-octanol/water partition coefficient:

logPow=3.19

This value suggests that the compound may accumulate in lipid-rich tissues of organisms .

The biological activity of this compound likely involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the chloro substituent may participate in halogen bonding, further stabilizing compound-protein complexes.

Structure-Activity Relationships

While specific data for this compound is limited, studies on related compounds provide insights into potential structure-activity relationships:

- Amine substitutions at the para position tend to enhance biological activity compared to ortho or meta substituents .

- The trifluoromethyl group often contributes to increased activity, possibly due to its lipophilic nature .

- Biaryl-linked units without intervening carbon atoms may exhibit lower inhibitory activity in certain biological assays .

Future Research Directions

Given the compound's potential biological activities, future research could focus on:

- Evaluating its efficacy against specific microbial strains and cancer cell lines.

- Investigating its potential as a building block for more complex bioactive molecules.

- Assessing its interactions with specific enzymes and receptors to elucidate its mechanism of action.

- Exploring its potential applications in drug development, particularly for targets requiring lipophilic ligands.

Eigenschaften

IUPAC Name |

3-chloro-5-[4-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJOYYTNJSQFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.